molecular formula C22H31OP B5201290 bis(4-methylphenyl)(octyl)phosphine oxide

bis(4-methylphenyl)(octyl)phosphine oxide

Cat. No. B5201290
M. Wt: 342.5 g/mol
InChI Key: UCJLWFPBJBSMAM-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)(octyl)phosphine oxide, also known as BMPO, is a chemical compound that is commonly used in scientific research as a spin trap. BMPO has been found to be effective in trapping free radicals, which are highly reactive molecules that can cause damage to cells and tissues.

Mechanism of Action

Bis(4-methylphenyl)(octyl)phosphine oxide works by trapping free radicals and forming stable adducts. The resulting adducts can then be analyzed using various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy. bis(4-methylphenyl)(octyl)phosphine oxide has been found to be highly selective for trapping free radicals, which makes it a valuable tool for studying free radical reactions.
Biochemical and Physiological Effects
bis(4-methylphenyl)(octyl)phosphine oxide has been found to have a number of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. bis(4-methylphenyl)(octyl)phosphine oxide has also been found to have potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using bis(4-methylphenyl)(octyl)phosphine oxide in lab experiments is its high selectivity for trapping free radicals. This makes it a valuable tool for studying free radical reactions in a variety of systems. However, there are also limitations to using bis(4-methylphenyl)(octyl)phosphine oxide. It can be difficult to quantify the amount of free radicals trapped by bis(4-methylphenyl)(octyl)phosphine oxide, and it may not be effective in trapping certain types of radicals.

Future Directions

There are a number of potential future directions for research on bis(4-methylphenyl)(octyl)phosphine oxide. One area of interest is the development of new synthetic methods for producing bis(4-methylphenyl)(octyl)phosphine oxide. Another area of interest is the development of new applications for bis(4-methylphenyl)(octyl)phosphine oxide, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of bis(4-methylphenyl)(octyl)phosphine oxide and its effects on cellular and physiological processes.
Conclusion
In conclusion, bis(4-methylphenyl)(octyl)phosphine oxide is a valuable tool for studying free radical reactions in scientific research. Its high selectivity for trapping free radicals makes it a useful tool in a variety of fields, and it has potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of bis(4-methylphenyl)(octyl)phosphine oxide and its effects on cellular and physiological processes.

Synthesis Methods

Bis(4-methylphenyl)(octyl)phosphine oxide can be synthesized by reacting 4-methylphenylmagnesium bromide with octylphosphonic dichloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography. This synthesis method has been found to be effective in producing high yields of pure bis(4-methylphenyl)(octyl)phosphine oxide.

Scientific Research Applications

Bis(4-methylphenyl)(octyl)phosphine oxide has been widely used in scientific research as a spin trap to study free radical reactions. It has been used in a variety of fields, including biochemistry, pharmacology, and toxicology. bis(4-methylphenyl)(octyl)phosphine oxide has been found to be particularly useful in studying the effects of oxidative stress on cells and tissues.

properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31OP/c1-4-5-6-7-8-9-18-24(23,21-14-10-19(2)11-15-21)22-16-12-20(3)13-17-22/h10-17H,4-9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJLWFPBJBSMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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